5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
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Overview
Description
Scientific Research Applications
Indazoles show potential in the field of organic synthesis. They are selectively protected under various conditions, leading to the formation of novel derivatives through reactions like Buchwald reactions with amines (Slade et al., 2009).
Substituted indazoles have been synthesized for their antibacterial activity. This involves the use of bromo-1H-indazoles in the synthesis process, indicating their role in developing antimicrobial agents (Brahmeshwari et al., 2014).
Indazole derivatives have been studied for potential antiarthritic effects and acute toxicity in rats, suggesting their use in pharmaceutical research (Bistocchi et al., 1981).
There's research into the synthesis of indazole derivatives for use in catalysis, indicating their potential application in industrial chemical processes (Hurtado et al., 2010).
Some indazole derivatives have shown significant inhibition of α-glucosidase and antioxidant activities, hinting at their potential in treating metabolic disorders and oxidative stress-related conditions (Mphahlele et al., 2020).
In medicinal chemistry, certain indazole derivatives have been investigated for their role as monoamine oxidase B inhibitors, suggesting their relevance in neurodegenerative disease research (Tzvetkov et al., 2014).
Indazoles have been used as additives in electrochemistry, specifically in improving the performance of high-voltage positive electrodes, indicating their potential in battery technology (Kang et al., 2014).
Mechanism of Action
Target of Action
Brominated compounds often interact with proteins or enzymes in the body, altering their function
Mode of Action
Brominated compounds typically interact with their targets through covalent bonding, leading to changes in the target’s function . The bromine atom in the compound can form a covalent bond with an amino acid residue in the target protein, altering its structure and function .
Biochemical Pathways
Brominated compounds can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
Brominated compounds are generally well-absorbed and can distribute throughout the body due to their lipophilic nature . They can be metabolized by various enzymes in the body, and the metabolites can be excreted in urine or feces .
Result of Action
Brominated compounds can have various effects at the molecular and cellular level, depending on their specific targets . These effects can include changes in protein function, alterations in cell signaling pathways, and potential cytotoxic effects .
Action Environment
The action, efficacy, and stability of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues
Properties
IUPAC Name |
5-(bromomethyl)-1-methylindazole;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.BrH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMQHCLFPUNKKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CBr)C=N1.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678463 |
Source
|
Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203160-22-8 |
Source
|
Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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